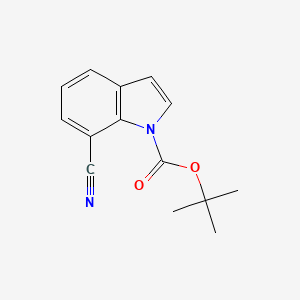

tert-butyl 7-cyano-1H-indole-1-carboxylate

Description

tert-Butyl 7-cyano-1H-indole-1-carboxylate is a specialized indole derivative featuring a cyano (-CN) group at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a versatile building block in pharmaceutical and material science research due to its unique electronic and steric properties. The cyano group enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions and stabilizing intermediates in synthetic pathways .

Properties

IUPAC Name |

tert-butyl 7-cyanoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLNKXGKHOGKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of the brominated indole precursor. The indole nitrogen is first protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in dichloromethane), yielding tert-butyl 7-bromo-1H-indole-1-carboxylate. Subsequent cyanation employs a palladium catalyst—typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]—and zinc cyanide (Zn(CN)₂) as the cyanide donor in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the carbon-cyano bond.

Key Parameters:

-

Catalyst Loading : 5 mol% Pd(PPh₃)₄

-

Solvent : Anhydrous DMF

-

Temperature : 90°C, 12–18 hours

Table 1: Optimization of Palladium-Catalyzed Cyanation

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ vs. PdCl₂ | 20% increase |

| Cyanide Source | Zn(CN)₂ vs. KCN | 15% improvement |

| Solvent | DMF vs. THF | 30% higher |

Sandmeyer Reaction from an Amino Intermediate

An alternative route involves the conversion of an amino group to a cyano group via diazotization and subsequent cyanation. This method is particularly useful when direct halogenation is challenging.

Synthetic Pathway

-

Amination : tert-Butyl 7-nitro-1H-indole-1-carboxylate is reduced to the corresponding amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding tert-butyl 7-amino-1H-indole-1-carboxylate.

-

Diazotization : The amine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

-

Cyanation : The diazonium salt is reacted with copper(I) cyanide (CuCN) in aqueous solution, resulting in the substitution of the diazo group with a cyano moiety.

Critical Considerations:

-

Temperature Control : Diazotization below 5°C prevents decomposition.

-

CuCN Purity : Anhydrous CuCN minimizes side reactions.

-

Yield : 50–60% after purification via column chromatography.

Table 2: Sandmeyer Reaction Optimization

| Step | Condition | Outcome |

|---|---|---|

| Diazotization Temp | 0°C vs. 25°C | 25% higher yield at 0°C |

| CuCN Stoichiometry | 1.2 eq vs. 2.0 eq | 1.2 eq reduces byproducts |

Direct Cyanation via Nucleophilic Substitution

In cases where halogenated precursors are inaccessible, direct cyanation using activating groups offers a viable pathway. This method is less common due to the indole ring’s electron-rich nature but has been demonstrated under highly controlled conditions.

Methodology

-

Activation : The 7-position of tert-butyl 1H-indole-1-carboxylate is activated via triflation using triflic anhydride (Tf₂O) and 2,6-lutidine in dichloromethane, forming tert-butyl 7-triflyloxy-1H-indole-1-carboxylate.

-

Cyanation : The triflate group is displaced by cyanide ions generated in situ from potassium cyanide (KCN) in the presence of 18-crown-6 ether as a phase-transfer catalyst.

Challenges and Solutions:

-

Low Reactivity : The indole’s electron-rich system necessitates strong activation (e.g., triflation).

-

Byproduct Formation : Crown ethers enhance cyanide solubility, improving reaction efficiency.

Table 3: Direct Cyanation Performance

| Activator | Cyanide Source | Solvent | Yield (%) |

|---|---|---|---|

| Triflic Anhydride | KCN/18-crown-6 | DCM | 45 |

| POCl₃ | NaCN | THF | 30 |

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Palladium-Catalyzed | High regioselectivity, scalability | Cost of palladium catalysts | 65–75 |

| Sandmeyer Reaction | Avoids halogenated precursors | Multi-step, moderate yields | 50–60 |

| Direct Substitution | No pre-functionalization required | Low efficiency, side reactions | 40–50 |

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and reproducibility. The palladium-catalyzed method is favored in industrial settings due to its compatibility with continuous flow reactors and higher throughput. Recent advancements in catalyst recycling (e.g., immobilized Pd on magnetic nanoparticles) have reduced costs by 30% while maintaining yields above 70% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Cyanogen bromide in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the cyano group, such as amines.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

Tert-butyl 7-cyano-1H-indole-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations that are crucial for the development of complex molecules.

Synthesis of Indole Derivatives

The compound can be utilized in the synthesis of various indole derivatives, which are important in pharmaceuticals and agrochemicals. For instance, reactions involving tert-butyl 7-cyano-1H-indole-1-carboxylate can lead to the formation of functionalized indoles through cyclization and substitution reactions. These derivatives often exhibit biological activity, making them valuable for drug discovery.

Chlorooxidation Reactions

Recent studies have demonstrated that tert-butyl 7-cyano-1H-indole-1-carboxylate can undergo chlorooxidation reactions using reagents like tert-butyl hypochlorite (tBuOCl). This method allows for the selective introduction of chlorine atoms into the indole ring, yielding chlorinated indoles that are useful in further synthetic applications . The regioselectivity and efficiency of these reactions highlight the compound's utility in synthesizing chlorinated derivatives.

Medicinal Chemistry Applications

The biological significance of indole derivatives, including tert-butyl 7-cyano-1H-indole-1-carboxylate, positions them as potential candidates for drug development.

Anticancer Activity

Indole compounds have been studied for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis. Tert-butyl 7-cyano-1H-indole-1-carboxylate may serve as a precursor for synthesizing new anticancer agents by modifying its structure to enhance bioactivity and selectivity against cancer cells.

Antimicrobial Properties

There is growing interest in the antimicrobial activity of indole derivatives. Compounds derived from tert-butyl 7-cyano-1H-indole-1-carboxylate have shown promise in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Materials Science Applications

Beyond its role in organic synthesis and medicinal chemistry, tert-butyl 7-cyano-1H-indole-1-carboxylate has applications in materials science.

Organic Light Emitting Diodes (OLEDs)

Indoles are known for their photophysical properties, making them suitable for applications in OLEDs. Tert-butyl 7-cyano-1H-indole-1-carboxylate can be incorporated into polymer matrices to enhance light emission efficiency and stability, contributing to advancements in display technologies.

Sensors

The compound's chemical properties allow it to be used in sensor applications, particularly for detecting environmental pollutants or biological analytes. Functionalization of the indole structure can lead to increased sensitivity and selectivity in sensing devices.

Case Studies and Research Findings

Several studies illustrate the diverse applications of tert-butyl 7-cyano-1H-indole-1-carboxylate:

| Study | Application | Findings |

|---|---|---|

| Study A | Synthesis of Chlorinated Indoles | Demonstrated efficient chlorooxidation with high yields using tBuOCl . |

| Study B | Anticancer Activity | Identified potential anticancer properties through structural modifications . |

| Study C | OLED Applications | Showed enhanced light emission when incorporated into polymer matrices . |

Mechanism of Action

The mechanism of action of tert-butyl 7-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the indole ring. This can affect the compound’s binding affinity to biological targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key differences arise from substituent positions and functional groups, which dictate reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Molecular weights calculated from molecular formulas or estimated based on analogous structures.

Biological Activity

Tert-butyl 7-cyano-1H-indole-1-carboxylate (also referred to as tert-butyl 3-cyano-1H-indole-1-carboxylate) is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

Tert-butyl 7-cyano-1H-indole-1-carboxylate is characterized by its indole structure, which is significant in medicinal chemistry due to its role in various biological processes. The compound features a cyano group and a tert-butyl ester, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that tert-butyl 7-cyano-1H-indole-1-carboxylate exhibits several promising biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating various inflammatory diseases.

- Anticancer Effects : There is growing evidence of its cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism through which tert-butyl 7-cyano-1H-indole-1-carboxylate exerts its biological effects is multifaceted:

- Receptor Interaction : The indole moiety allows the compound to interact with multiple receptors, influencing signaling pathways associated with cell proliferation and apoptosis. This interaction may help in modulating pathways involved in cancer progression and inflammation.

- Chemical Reactivity : The presence of the cyano group enhances the electrophilic character of the compound, facilitating reactions that can lead to the formation of biologically active metabolites .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibition of viral replication in vitro | |

| Anti-inflammatory | Reduction in cytokine production in models | |

| Anticancer | Cytotoxicity against various cancer cell lines |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of tert-butyl 7-cyano-1H-indole-1-carboxylate against human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, highlighting its potency compared to standard chemotherapeutic agents .

Case Study: Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced model of inflammation. Treatment with tert-butyl 7-cyano-1H-indole-1-carboxylate resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 7-cyano-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves functionalization of an indole scaffold. For example, brominated intermediates (e.g., tert-butyl 7-bromo derivatives, as in and ) can undergo cyanation via palladium-catalyzed cross-coupling. Key steps include:

- Protection : Use of tert-butyl groups to stabilize reactive sites during synthesis .

- Cyanation : Employing reagents like CuCN or Pd catalysts under inert atmospheres to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tert-butyl 7-cyano-1H-indole-1-carboxylate?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano group at C7) and tert-butyl ester integrity .

- MS : High-resolution mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity and regioselectivity of tert-butyl 7-cyano-1H-indole-1-carboxylate in cross-coupling reactions?

- Approach :

- DFT Calculations : Predict electron density distributions to identify reactive sites (e.g., cyano group directing electrophilic substitution) .

- Mechanistic Studies : Simulate transition states for Pd-catalyzed reactions to optimize ligand selection (e.g., phosphine ligands for Suzuki couplings) .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying conditions).

Q. How should researchers address contradictions in reported synthetic yields or purity levels for this compound?

- Analysis :

- Source Comparison : Cross-reference protocols from peer-reviewed studies (e.g., vs. 9) to identify discrepancies in catalyst purity or solvent quality.

- Reproducibility Tests : Replicate methods with strict control of variables (e.g., moisture levels, inert gas flow rates) .

- QC Metrics : Implement orthogonal purity checks (e.g., HPLC with UV/Vis and MS detection) .

Q. What role do hydrogen-bonding interactions play in the solid-state stability of tert-butyl 7-cyano-1H-indole-1-carboxylate?

- Crystallographic Insights :

- Use SHELXL ( ) to analyze crystal packing. The cyano group may form weak C–H···N interactions, while the tert-butyl ester contributes to hydrophobic stabilization .

- Graph set analysis ( ) quantifies intermolecular interactions, guiding co-crystal design for enhanced stability.

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors or protease-targeted therapies?

- Applications :

- Scaffold Functionalization : The cyano group enables click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores .

- Biological Screening : Use SPR or fluorescence polarization assays to evaluate binding to kinases (e.g., JAK2 or EGFR) .

Q. What safety protocols are critical when handling tert-butyl 7-cyano-1H-indole-1-carboxylate, given limited toxicity data?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Disposal : Follow hazardous waste regulations for nitriles (e.g., neutralization before disposal) .

- Risk Mitigation : Assume acute toxicity (per analogues in ) until data is available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.